3-Phenylcyclopentanone

Übersicht

Beschreibung

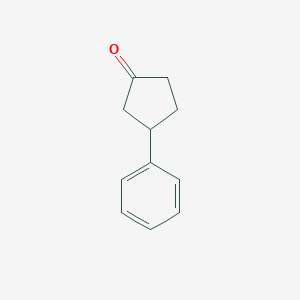

3-Phenylcyclopentanone is an organic compound with the molecular formula C11H12O It is a cyclopentanone derivative where a phenyl group is attached to the third carbon of the cyclopentanone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Phenylcyclopentanone can be synthesized through several methods. One common approach involves the cyclization of phenyl-substituted precursors. For instance, the reaction of phenylacetic acid with cyclopentanone in the presence of a strong acid catalyst can yield this compound. Another method involves the use of Grignard reagents, where phenylmagnesium bromide reacts with cyclopentanone to form the desired product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Analyse Chemischer Reaktionen

Reduction Reactions

The ketone group in 3-phenylcyclopentanone undergoes reduction to form secondary alcohols, with stereochemical outcomes influenced by reaction conditions.

Catalytic Hydrogenation

-

Conditions : Palladium on carbon (Pd/C) under hydrogen gas (H₂).

-

Product : cis-3-Phenylcyclopentanol is formed with high diastereoselectivity due to steric guidance from the phenyl group .

Enzymatic Kinetic Resolution

-

Lipase-Catalyzed Transesterification : Porcine pancreas lipase (PPL) resolves racemic cis-3-phenylcyclopentanol into enantiopure (1R,3S) and (1S,3R) isomers via selective acetylation .

| Reaction Step | Reagents/Conditions | Yield (%) | Selectivity |

|---|---|---|---|

| Reduction to Alcohol | NaBH₄, MeOH, 0°C | 85 | cis:trans = 9:1 |

| Enzymatic Resolution | PPL, vinyl acetate, TBME | 39–46 | >98% ee |

Oxidation and Ring-Opening Reactions

The cyclopentanone ring undergoes oxidative cleavage or rearrangement under catalytic conditions.

C–C Bond Activation

-

Catalytic System : Rhodium (Rh) or iridium (Ir) complexes activate C–C bonds, enabling ring-opening cross-coupling with arenes .

Epoxidation and Rearrangement

-

Epoxidation : Treatment with m-chloroperbenzoic acid (mCPBA) forms 2,3-epoxy-3-phenylcyclopentanone (V ), which rearranges to 3-phenyl-2-cyclopentenone (VI ) under acidic conditions .

Cycloaddition and Annulation

This compound participates in [3+2] cycloadditions to form complex polycyclic structures.

[3+2] Annulation with Olefins

-

Reagents : 1-(Methylthio)-2-siloxyallyl cationic species generated from allyl acetates (1a/1b ) and EtAlCl₂ .

-

Reactivity : Reacts with enol ethers, styrenes, and vinyl sulfides to yield functionalized cyclopentanones (e.g., 21b , 22b ) .

-

Regioselectivity : Favors sterically hindered products due to transition-state orbital interactions .

| Olefin Type | Product Structure | Yield (%) | Regioselectivity |

|---|---|---|---|

| Vinyl sulfide | Tricyclic ketone | 72 | >95% |

| Styrene | Spirocyclic derivative | 68 | >90% |

Nucleophilic Additions

The carbonyl group reacts with nucleophiles, though steric hindrance from the phenyl group affects regiochemistry.

Grignard Addition

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

3-Phenylcyclopentanone and its derivatives are utilized in a variety of scientific research applications:

- Organic Synthesis: It serves as a building block in the synthesis of complex chiral molecules. Optically active 3-substituted phenyl cyclopentanols can be key synthetic intermediates . The derived cyclopentanols can be transformed into corresponding cyclopentanones without loss of optical purity, showcasing a method for preparing optically pure chiral synthons for constructing biologically important molecules .

- Enzyme-Catalyzed Reactions: The compound is employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

- Medicinal Chemistry: It is investigated for potential pharmacological properties and its role as an intermediate in the synthesis of pharmaceutical compounds. For instance, it can be used to synthesize enantiomers of 3-(substituted-phenyl) cyclopentanols, which are then used in biological activity studies .

- Production of Fine Chemicals: It is used in the production of fine chemicals and as a precursor in synthesizing agrochemicals and fragrances.

Biological Activities

This compound exhibits notable biological activities, making it valuable in pharmacological research:

- Enzyme Inhibition: It can act as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. Inhibition of CYP1A2 can alter the pharmacokinetics of co-administered drugs, potentially increasing their plasma levels.

Case Studies and Research Findings

- Wacker Oxidation: 3-phenyl-MCB (methylenecyclobutanes) can be used as a substrate in Wacker oxidation to form this compound with a high yield . Steric and electronic perturbations at the phenyl ring are well tolerated under optimized conditions .

- Catalytic Activation of C–C Bonds: Cyclopentanones, including phenyl-substituted derivatives, can undergo catalytic activation of C–C bonds, allowing for a range of functional groups to be tolerated in the products .

- Asymmetric Synthesis: Enzyme-mediated synthesis, such as lipase-catalyzed transesterification, can be used for the asymmetric synthesis of optical isomers of 3-(substituted-phenyl) cyclopentanols, which can then be converted into cyclopentanones .

Data Table: Cytochrome P450 Inhibition Comparison

| Compound Name | CYP Enzyme Inhibited | Notable Effects |

|---|---|---|

| This compound | CYP1A2 | Increases plasma levels of certain drugs |

| (S)-3-Phenylcyclopentanone | CYP1A2 | May exhibit a different inhibition profile |

| Ketoconazole | CYP3A4 | Broad-spectrum inhibitor |

Wirkmechanismus

The mechanism of action of 3-Phenylcyclopentanone involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of different metabolites. The pathways involved include oxidation-reduction reactions and enzyme-catalyzed transformations.

Vergleich Mit ähnlichen Verbindungen

Cyclopentanone: Lacks the phenyl group, making it less aromatic.

3-Methylcyclopentanone: Has a methyl group instead of a phenyl group, affecting its reactivity and applications.

Benzylcyclopentanone: Contains a benzyl group, which alters its chemical properties compared to 3-Phenylcyclopentanone.

Uniqueness: this compound is unique due to the presence of the phenyl group, which imparts distinct aromatic properties and influences its reactivity in various chemical reactions. This makes it a valuable compound in both research and industrial applications.

Biologische Aktivität

3-Phenylcyclopentanone, a cyclic ketone with a phenyl group at the 3-position, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores the compound's biological activity, focusing on its interactions with enzymes, pharmacological implications, and synthesis methods.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 160.21 g/mol. Its structure includes a cyclopentanone ring and a phenyl group, contributing to its unique chemical properties. The compound is typically a colorless to light yellow liquid with distinct aromatic characteristics due to the presence of the phenyl group.

Enzyme Interactions

One of the most significant biological activities of this compound is its role as a substrate in enzymatic reactions. It has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme plays a critical role in drug metabolism, suggesting that this compound may influence the pharmacokinetics of co-administered drugs by altering their metabolism.

Table 1: Comparison of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Inhibits CYP1A2, affecting drug metabolism |

| Substrate for Reactions | Acts as a substrate in enzyme-catalyzed reactions |

| Chirality Studies | Useful for studying enzyme stereoselectivity due to its chiral nature |

The mechanism by which this compound exerts its biological effects primarily involves its interaction with cytochrome P450 enzymes. By inhibiting CYP1A2, it can lead to increased plasma concentrations of drugs metabolized by this pathway. The compound's chiral nature allows for enantioselective interactions, which are crucial for understanding its pharmacological effects.

Synthesis Methods

Various methods exist for synthesizing this compound, emphasizing the importance of chirality in its production:

- Wacker Oxidation : This method involves the oxidation of methylenecyclobutanes to yield this compound with high yields (up to 92%) under optimized conditions .

- Asymmetric Catalysis : Rhodium-catalyzed reactions have been employed to achieve high enantioselectivity in producing (R)-3-phenylcyclopentanone, demonstrating its utility in asymmetric synthesis .

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in drug development and enzyme research:

- A study investigating the inhibition of CYP1A2 by various compounds found that this compound significantly affected drug metabolism, indicating its potential as a lead compound for developing new pharmaceuticals that modulate enzyme activity.

- Research into enzyme-catalyzed reactions using this compound has provided insights into stereoselectivity and reaction mechanisms, enhancing our understanding of how structural features influence biological interactions.

Eigenschaften

IUPAC Name |

3-phenylcyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c12-11-7-6-10(8-11)9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBXYJLOYZMFIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30456495 | |

| Record name | 3-phenylcyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64145-51-3 | |

| Record name | 3-phenylcyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylcyclopentan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the different synthetic routes for producing 3-phenylcyclopentanone?

A1: Several methods exist for synthesizing this compound. One approach involves the Stobbe condensation of propiophenone with diethyl succinate, followed by cyclization and subsequent transformations. [] Another method utilizes the chiral inversion of (+)-3-methyl-3-phenylcyclopentanone, synthesized from (+)-2-methyl-2-phenyl-butanedioic acid, through regiospecific 1,2-ketone transposition. [] A convenient preparation of this compound is also reported. []

Q2: How does the structure of this compound relate to its potential for chirality?

A2: The presence of the phenyl group at the 3-position of the cyclopentanone ring introduces chirality. [] This means that this compound can exist as two enantiomers, each with distinct optical activity. Researchers have explored enantioconvergent syntheses to obtain the desired enantiomer of 3-methyl-3-phenylcyclopentanone. []

Q3: What spectroscopic techniques have been used to characterize this compound and its derivatives?

A3: Chiroptical spectroscopic methods have been employed to determine the absolute configuration and conformational properties of this compound and its analogues containing six- and seven-membered rings. [] These techniques likely include circular dichroism (CD) and optical rotatory dispersion (ORD) spectroscopies, providing information about the three-dimensional arrangement of atoms in the molecule.

Q4: What is the significance of 2-methyl-3-phenylcyclopentanone and 3-methyl-2-phenylcyclopentane-1-carboxylic acid as intermediates?

A4: Both 2-methyl-3-phenylcyclopentanone and 3-methyl-2-phenylcyclopentane-1-carboxylic acid are considered important intermediates for synthesizing steroid hormone analogs. [] These compounds provide a structural framework for building more complex molecules with potential biological activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.